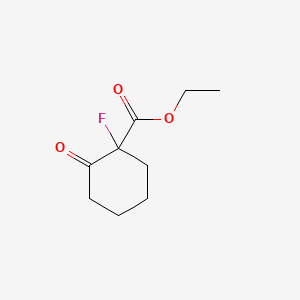

Ethyl 1-fluoro-2-oxocyclohexanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-fluoro-2-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FO3/c1-2-13-8(12)9(10)6-4-3-5-7(9)11/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRNDLRGLOAFCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCCC1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448385 | |

| Record name | Ethyl 1-fluoro-2-oxocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1578-70-7 | |

| Record name | Ethyl 1-fluoro-2-oxocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-fluoro-2-oxocyclohexanecarboxylate: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of ethyl 1-fluoro-2-oxocyclohexanecarboxylate, a fluorinated β-keto ester of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, chemical properties, reactivity, and potential applications. The strategic introduction of a fluorine atom at the α-position of a β-keto ester moiety creates a versatile building block for the synthesis of complex fluorinated molecules.[1][2]

Synthesis and Purification

The primary route for the synthesis of this compound involves the electrophilic fluorination of its non-fluorinated precursor, ethyl 2-oxocyclohexanecarboxylate. The reagent of choice for this transformation is typically 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™.[1][3] This reagent is favored for its effectiveness, relative safety, and ease of handling compared to other fluorinating agents like molecular fluorine.[4]

Synthesis of the Precursor: Ethyl 2-oxocyclohexanecarboxylate

The precursor, ethyl 2-oxocyclohexanecarboxylate, is readily prepared from cyclohexanone through a Claisen condensation reaction with diethyl carbonate.[5]

Experimental Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.6 mol) in dry tetrahydrofuran (THF), diethyl carbonate (1.2 mol) is added.

-

The mixture is heated to reflux for one hour.

-

A solution of cyclohexanone (0.48 mol) in dry THF is then added dropwise over 30 minutes.

-

The reaction mixture is refluxed for an additional 1.5 hours.

-

After cooling to room temperature, the reaction is carefully quenched with 3N hydrochloric acid.

-

The mixture is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Electrophilic Fluorination

The introduction of the fluorine atom at the α-position is achieved by the reaction of the enolate of ethyl 2-oxocyclohexanecarboxylate with an electrophilic fluorine source.

Experimental Protocol:

-

In a well-ventilated fume hood, ethyl 2-oxocyclohexanecarboxylate (1.0 equiv.) is dissolved in a suitable aprotic solvent such as acetonitrile.

-

A mild base, for example, sodium carbonate (1.2 equiv.), is added to the solution to facilitate enolate formation.

-

Selectfluor™ (1.1 equiv.) is added portion-wise to the stirred solution at room temperature. The reaction is exothermic and should be monitored.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is filtered to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

Physicochemical Properties

| Property | Ethyl 2-oxocyclohexanecarboxylate | This compound |

| Molecular Formula | C₉H₁₄O₃ | C₉H₁₃FO₃ |

| Molecular Weight | 170.21 g/mol | 188.20 g/mol |

| Appearance | Clear colorless to pale yellow liquid | Predicted: Colorless to pale yellow liquid |

| Boiling Point | 106 °C at 11 mmHg | Predicted: Higher than the precursor |

| Density | ~1.06 g/mL | Predicted: Higher than the precursor |

| Refractive Index | ~1.477 | Predicted: Similar to the precursor |

| Solubility | Soluble in most organic solvents | Predicted: Soluble in most organic solvents |

| Calculated LogP | Not available | 1.4009[6] |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | 43.37 Ų[6] |

Spectroscopic Analysis

Spectroscopic data is crucial for the characterization of this compound. Based on the structure and data from similar compounds, the following spectral features are expected.

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The presence of a fluorine atom will result in characteristic couplings in the ¹H, ¹³C, and ¹⁹F NMR spectra.

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constants (J) | Assignment |

| ¹H NMR | ~4.3 ppm | Quartet | J ≈ 7.1 Hz | -OCH₂ CH₃ |

| ~1.3 ppm | Triplet | J ≈ 7.1 Hz | -OCH₂CH₃ | |

| ~1.8 - 2.5 ppm | Multiplet | Cyclohexane ring protons | ||

| ¹³C NMR | ~200 ppm | Doublet | ¹J(C-F) ≈ 180-200 Hz | C =O (ketone) |

| ~168 ppm | Doublet | ²J(C-F) ≈ 20-30 Hz | C =O (ester) | |

| ~95 ppm | Doublet | ¹J(C-F) ≈ 180-200 Hz | C -F | |

| ~62 ppm | Singlet | -OCH₂ CH₃ | ||

| ~14 ppm | Singlet | -OCH₂CH₃ | ||

| ~20 - 40 ppm | Doublets and Singlets | Cyclohexane ring carbons | ||

| ¹⁹F NMR | ~ -180 to -200 ppm | Multiplet | F -C |

Note: Predicted chemical shifts and coupling constants are estimates based on general values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the carbonyl groups and the C-F bond.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1750-1735 | Strong | C=O stretch (ester) |

| ~1725-1705 | Strong | C=O stretch (ketone) |

| ~1200-1000 | Strong | C-O stretch (ester) |

| ~1100-1000 | Strong | C-F stretch |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 188. The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da), the entire ester group (-COOC₂H₅, 73 Da), and potentially the fluorine atom.

Proposed Fragmentation Pathway:

Sources

An In-depth Technical Guide to the Structure, Synthesis, and Reactivity of Ethyl 1-fluoro-2-oxocyclohexanecarboxylate

This guide provides a comprehensive technical overview of ethyl 1-fluoro-2-oxocyclohexanecarboxylate, a fluorinated carbocyclic β-keto ester of significant interest in medicinal chemistry and drug discovery. The strategic introduction of a fluorine atom into this versatile scaffold imparts unique stereoelectronic properties that influence its conformation, reactivity, and potential biological activity. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's fundamental characteristics.

Molecular Structure and Conformational Analysis

This compound possesses a cyclohexane ring substituted with a fluorine atom and an ethyl carboxylate group at the C1 position, and a ketone at the C2 position. The presence of the α-fluoro substituent introduces a fascinating element of conformational complexity.

The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain. The key structural question revolves around the preference of the fluorine atom for either an axial or equatorial position. This equilibrium is governed by a combination of steric and stereoelectronic effects, including the anomeric effect.[1]

In the gas phase, 2-fluorocyclohexanone, a related structure, shows a preference for the axial conformation of the fluorine atom.[1][2] However, in solution, the more polar equatorial conformer is favored, and this preference increases with the polarity of the solvent.[2] This is because the equatorial conformer has the C=O and C-F bond dipoles in a more aligned orientation, leading to a larger molecular dipole moment which is better stabilized by polar solvents.[2]

For this compound, the conformational equilibrium is further influenced by the ethyl ester group at the same position. It is anticipated that the principles governing 2-fluorocyclohexanone will largely apply, with the bulky ethyl ester group likely preferring the equatorial position to minimize steric hindrance. The final conformational preference of the fluorine atom will be a delicate balance between these competing steric and electronic factors.

Logical Relationship: Factors Influencing Conformational Equilibrium

Caption: Interplay of steric, electronic, and solvent effects on the conformation.

Spectroscopic Characterization (Predicted)

Table 1: Predicted Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | - Ethyl Ester Protons: A quartet around 4.2 ppm (O-CH₂) and a triplet around 1.3 ppm (CH₃). - Cyclohexane Protons: A complex multiplet region between 1.5 and 3.0 ppm. The protons on the carbon bearing the fluorine (C1) and adjacent carbons will show splitting due to coupling with ¹⁹F. |

| ¹³C NMR | - Carbonyl Carbons: Ketone (C=O) around 200 ppm and ester (C=O) around 170 ppm. - Fluorinated Carbon (C1): A doublet with a large one-bond C-F coupling constant (¹JCF) in the range of 180-250 Hz. - Ethyl Ester Carbons: O-CH₂ around 62 ppm and CH₃ around 14 ppm. |

| ¹⁹F NMR | - A single resonance, likely appearing as a multiplet due to coupling with adjacent protons. The chemical shift will be in the typical range for secondary alkyl fluorides.[3] |

| IR Spectroscopy | - C=O Stretching: Two distinct strong absorption bands, one for the ketone (around 1715 cm⁻¹) and one for the ester (around 1740 cm⁻¹). - C-F Stretching: A strong absorption in the region of 1000-1100 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): Expected at m/z = 188.20. - Fragmentation: Loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-CO₂Et), and rearrangements involving the cyclohexane ring. |

Synthesis

The most logical and widely employed method for the synthesis of α-fluoro-β-keto esters is the direct electrophilic fluorination of the corresponding β-keto ester.[4]

Preparation of the Precursor: Ethyl 2-oxocyclohexanecarboxylate

The non-fluorinated precursor can be synthesized via a Claisen condensation of cyclohexanone with diethyl carbonate using a strong base such as sodium hydride.[5]

Experimental Protocol: Synthesis of Ethyl 2-oxocyclohexanecarboxylate

-

To a stirred suspension of sodium hydride (1.6 mol) in dry tetrahydrofuran (THF), add diethyl carbonate (1.2 mol).

-

Heat the mixture to reflux for 1 hour.

-

Add a solution of cyclohexanone (0.48 mol) in dry THF dropwise over 30 minutes.

-

Continue refluxing for an additional 1.5 hours.

-

Cool the reaction mixture and carefully quench with 3N hydrochloric acid.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[5]

Electrophilic Fluorination

The introduction of the fluorine atom at the α-position is achieved using an electrophilic fluorinating agent. A common and effective reagent for this transformation is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[2] The reaction proceeds via the enol or enolate of the β-keto ester.

Diagram: Synthetic Workflow

Caption: Synthesis of the target molecule from commercially available starting materials.

Experimental Protocol: Electrophilic Fluorination

-

Dissolve ethyl 2-oxocyclohexanecarboxylate in a suitable solvent (e.g., acetonitrile).

-

Add Selectfluor® (typically 1.1 to 1.5 equivalents).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The enantioselective synthesis of α-quaternary fluorinated β-keto esters can be achieved using chiral phase-transfer catalysts or metal-catalyzed methods, which is a significant area of research for accessing optically active fluorinated building blocks.[4]

Reactivity

The reactivity of this compound is dictated by the interplay of the ketone, the ester, and the α-fluoro substituent.

Keto-Enol Tautomerism

Like other β-keto esters, this compound can exist in equilibrium with its enol tautomer. The enol form is stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen. The presence of the electron-withdrawing fluorine atom at the α-position is expected to influence the position of this equilibrium.

Reactions at the Carbonyl Groups

-

Ketone: The ketone can undergo typical reactions such as reduction to the corresponding alcohol, reductive amination, and addition of organometallic reagents. The stereochemical outcome of these reactions will be influenced by the adjacent fluorinated quaternary center.

-

Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide.

Influence of the α-Fluoro Substituent

The highly electronegative fluorine atom exerts a strong inductive effect, which can increase the acidity of any remaining α-protons (though in this case, the α-carbon is quaternary). It also influences the electron density of the adjacent carbonyl groups, potentially affecting their reactivity towards nucleophiles and electrophiles.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated carbocycles are valuable motifs in modern drug discovery. The introduction of fluorine can modulate a molecule's physicochemical properties, such as:

-

Metabolic Stability: The C-F bond is strong and can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

-

Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.

-

Binding Affinity: The polar nature of the C-F bond can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.

This compound serves as a versatile building block for the synthesis of more complex, biologically active molecules. The ketone and ester functionalities provide handles for a wide range of chemical transformations, allowing for the construction of diverse molecular scaffolds for screening in various therapeutic areas. For instance, cyclohexane derivatives have been investigated as potential anticancer agents.

Conclusion

This compound is a structurally intriguing and synthetically valuable molecule. Its conformational behavior, governed by a subtle interplay of steric and electronic effects, and its versatile reactivity make it an important building block for the creation of novel fluorinated compounds. As the demand for sophisticated fluorinated molecules in the pharmaceutical and agrochemical industries continues to grow, a thorough understanding of the fundamental properties of such compounds, as outlined in this guide, is essential for the advancement of molecular design and synthesis.

References

- Granado, Y. A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3264. [Link]

- da Silva, J. B. P., & Tormena, C. F. (2017). Conformational impact of structural modifications in 2-fluorocyclohexanone. Beilstein Journal of Organic Chemistry, 13, 1780–1788. [Link]

- Wikipedia. (n.d.). Anomeric effect. In Wikipedia.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. [Link]

- PubChem. (n.d.). 2-Fluorocyclohexanone.

- PubChem. (n.d.). Ethyl 2-oxocyclohexanecarboxylate.

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Conformational impact of structural modifications in 2-fluorocyclohexanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl fluoroacetate(459-72-3) 13C NMR spectrum [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Ethyl 2-oxocyclohexanecarboxylate synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to Ethyl 1-fluoro-2-oxocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorine in Cyclohexane Scaffolds

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. The highly electronegative nature of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When incorporated into a cyclohexane ring, a common motif in pharmacologically active compounds, fluorine can enforce specific conformations and create unique electronic environments. This guide focuses on a key fluorinated building block, Ethyl 1-fluoro-2-oxocyclohexanecarboxylate (CAS Number: 1578-70-7 ), a versatile intermediate for the synthesis of complex and potentially therapeutic agents.[1] This document will provide a comprehensive overview of its synthesis, properties, and handling, designed to empower researchers in its effective application.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral characteristics is fundamental to its application in research and development.

| Property | Value | Reference |

| CAS Number | 1578-70-7 | [1] |

| Molecular Formula | C₉H₁₃FO₃ | [1] |

| Molecular Weight | 188.20 g/mol | [1] |

| Appearance | Liquid | [2] |

| Purity | ≥95% | [2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | [1] |

| LogP | 1.4009 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

Spectroscopic Data:

-

¹H NMR: The spectrum would be expected to show a triplet for the ethyl ester's methyl group (~1.3 ppm) and a quartet for the methylene group (~4.3 ppm). The cyclohexyl protons would appear as complex multiplets in the region of 1.6-2.7 ppm. The presence of the fluorine atom would introduce additional complexity through H-F coupling.

-

¹³C NMR: The carbonyl carbons of the ketone and ester would be expected in the downfield region of the spectrum. The carbon bearing the fluorine atom would show a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance would be expected, with its chemical shift and coupling to adjacent protons providing valuable structural information.

-

IR Spectroscopy: Characteristic peaks would include a strong absorption for the C=O stretch of the ketone and the ester group (typically in the 1710-1750 cm⁻¹ region) and a C-F stretching vibration.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 188.20. Fragmentation patterns would likely involve the loss of the ethoxy group (-45) and carbon monoxide (-28).

Synthesis Pathway: A Two-Stage Approach

The synthesis of this compound is conceptually a two-step process, beginning with the formation of the non-fluorinated precursor followed by a regioselective electrophilic fluorination.

Sources

Introduction: The Unique Influence of Fluorine in Medicinal and Materials Chemistry

An In-Depth Technical Guide to the Physical Properties of Fluorinated β-Keto Esters

Fluorinated β-keto esters are a class of organic compounds that have garnered significant attention in pharmaceutical, agrochemical, and materials science.[1][2] Their structure, characterized by a ketone and an ester group separated by a methylene group (the β-position), is systematically modified by the introduction of fluorine atoms. This substitution is not a trivial alteration; the unique electronic properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—impart profound changes to the molecule's physical and chemical characteristics.

In drug development, the incorporation of fluorine can enhance metabolic stability, increase binding affinity to target proteins, and improve bioavailability.[3] These benefits stem directly from the physical properties that fluorination modulates, such as acidity, lipophilicity, and molecular conformation. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core physical properties of fluorinated β-keto esters. It moves beyond a simple cataloging of data to explain the underlying chemical principles, offering field-proven insights into their analysis and behavior.

Fundamental Physical Constants: A Comparative Overview

The introduction of fluorine atoms significantly alters the fundamental physical properties of β-keto esters, including their boiling points, melting points, and density. These changes are a direct consequence of fluorine's influence on intermolecular forces, molecular weight, and crystal packing.

The trifluoromethyl group (CF₃), a common moiety in these structures, increases molecular weight and molecular volume. While the C-F bond itself has a dipole, the symmetrical nature of a CF₃ group can lead to a smaller overall molecular dipole moment compared to a corresponding CH₃ group, but London dispersion forces are significantly increased. For example, Ethyl 4,4,4-trifluoroacetoacetate is a colorless liquid at room temperature with a boiling point significantly higher than non-fluorinated ethyl acetoacetate, reflecting these stronger intermolecular forces.[4]

Table 1: Physical Properties of a Representative Fluorinated β-Keto Ester

| Property | Value for Ethyl 4,4,4-trifluoroacetoacetate |

| CAS Number | 372-31-6 |

| Molecular Formula | C₆H₇F₃O₃ |

| Molecular Weight | 184.11 g/mol |

| Appearance | Colorless to almost colorless clear liquid[4] |

| Boiling Point | 129-132 °C[4] |

| Melting Point | -30 °C[4] |

| Density | ~1.25 g/mL at 20-25 °C[4][5] |

| Refractive Index (n₂₀/D) | ~1.375 - 1.38[4] |

| Solubility in Water | Insoluble / Sparingly soluble (10 g/L)[5] |

Keto-Enol Tautomerism: The Defining Equilibrium

Perhaps the most significant and defining characteristic of β-keto esters is their existence as a dynamic equilibrium between two tautomeric forms: the keto form and the enol form.[6] The introduction of fluorine dramatically shifts this equilibrium, a phenomenon critical to understanding their reactivity and spectroscopic behavior.

In non-fluorinated β-keto esters, the keto form typically predominates. However, fluorination, especially at the α- or γ-position, strongly favors the enol tautomer.[7][8] This shift is driven by two primary electronic effects:

-

Inductive Destabilization of the Keto Form: The powerful electron-withdrawing nature of fluorine atoms destabilizes the adjacent carbonyl group in the keto tautomer.

-

Hyperconjugative Stabilization of the Enol Form: The enol form is significantly stabilized by hyperconjugation, specifically through the interaction of the π-system of the C=C double bond with the antibonding orbitals (σ) of the adjacent C-F bonds (a π → σCF interaction).[7][8] This effect is particularly pronounced in cyclic perfluorinated systems.[7]

This equilibrium is also highly sensitive to the solvent environment. In non-polar solvents, the intramolecularly hydrogen-bonded enol form is favored, whereas in polar, protic solvents that can engage in intermolecular hydrogen bonding, the equilibrium may shift.[6] Furthermore, some highly fluorinated cyclic β-dicarbonyl compounds have shown a propensity to form stable hydrates in the presence of moisture.[9]

Caption: Keto-enol equilibrium in fluorinated β-keto esters.

Spectroscopic and Analytical Characterization

The dual nature of fluorinated β-keto esters as a tautomeric mixture necessitates a robust analytical approach. Spectroscopy is the primary tool for identifying, quantifying, and characterizing these compounds.

Infrared (IR) Spectroscopy

IR spectroscopy provides a clear diagnostic for the presence of both tautomers.

-

Keto Form: Exhibits two distinct carbonyl (C=O) stretching bands: one for the ketone (~1740-1760 cm⁻¹) and one for the ester (~1720-1740 cm⁻¹).

-

Enol Form: Characterized by a broad O-H stretching band (from the enolic hydroxyl group) around 2500-3200 cm⁻¹, a conjugated C=O (ester) stretch at a lower frequency (~1650-1680 cm⁻¹), and a C=C stretching band (~1600-1640 cm⁻¹). The shift of the carbonyl band to lower wavenumbers is due to conjugation and intramolecular hydrogen bonding.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous characterization and quantification of the keto-enol equilibrium.

-

¹H NMR: The enol form is easily identified by a characteristic downfield signal for the enolic proton (δ 12-14 ppm), which is often broad due to hydrogen bonding. The α-proton of the keto form typically appears as a singlet or multiplet around δ 3.5-4.5 ppm.

-

¹³C NMR: The carbons involved in the tautomerism show distinct chemical shifts. The keto form will have signals for the ketone carbonyl (C=O) and the α-methylene (-CH₂-), while the enol form will show signals for the enolic carbons (C=C-OH).

-

¹⁹F NMR: This is an exceptionally sensitive and informative technique for any fluorinated compound.[11][12] The wide chemical shift range allows for clear resolution of fluorine signals, even in complex molecules. The chemical shift of the fluorine atoms is highly dependent on their electronic environment, making it possible to distinguish between different fluorinated groups (e.g., CF₃, CHF₂) and sometimes even between diastereomers.[9][13][14] For a CF₃ group adjacent to a carbonyl, a typical chemical shift is in the range of -75 to -85 ppm (relative to CFCl₃).[9]

Table 2: Typical NMR Chemical Shifts (δ, ppm) for Ethyl 4,4,4-trifluoroacetoacetate

| Group | Tautomer | ¹H NMR | ¹⁹F NMR (vs CFCl₃) |

| Enolic OH | Enol | ~12-13 | - |

| Vinyl CH | Enol | ~5.8-6.0 | - |

| Methylene CH₂ | Keto | ~3.6-3.8 | - |

| Trifluoromethyl CF₃ | Both | - | ~ -76 to -82[9] |

| Ester CH₂CH₃ | Both | ~4.2 (q), ~1.3 (t) | - |

Mass Spectrometry (MS)

Electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) are commonly used. Fragmentation patterns can be complex but often involve characteristic losses of the ester group, fluorine atoms, or the trifluoromethyl group. ESI-MS is also instrumental in studying the coordination of these ligands to metal ions.[15]

Gas Chromatography (GC)

GC is a standard method for assessing the purity of fluorinated β-keto esters.[4] However, the high temperatures of the GC inlet and column can sometimes alter the keto-enol equilibrium, potentially leading to broadened peaks or inaccurate quantification if not carefully optimized. Derivatization is sometimes employed to analyze the tautomers separately.

Acidity and pKa

The presence of electron-withdrawing fluorine atoms dramatically increases the acidity of the α-protons (the protons on the carbon between the two carbonyl groups). The resulting carbanion (enolate) is significantly stabilized by the inductive effect of the fluorine substituents.

This increased acidity has profound implications for their chemical reactivity. Fluorinated β-keto esters are readily deprotonated by even mild bases to form enolates, which are key nucleophilic intermediates in a vast array of carbon-carbon bond-forming reactions, making them invaluable building blocks in organic synthesis.[16][17] While specific pKa values can vary based on the exact structure and solvent, they are significantly lower (more acidic) than their non-fluorinated counterparts.

Experimental Protocol: Quantifying the Keto-Enol Equilibrium by ¹H NMR

This protocol provides a self-validating system for determining the ratio of keto to enol tautomers in a sample, a critical first step in many research applications.

Objective: To determine the percentage of the enol and keto forms of a fluorinated β-keto ester in a given solvent by ¹H NMR spectroscopy.

Materials:

-

Fluorinated β-keto ester sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes

-

Volumetric glassware

-

NMR spectrometer (≥300 MHz)

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the fluorinated β-keto ester directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).

-

Ensure the sample is fully dissolved. Transfer the solution to an NMR tube.

-

Causality Note: The choice of solvent is critical as it directly influences the tautomeric equilibrium. CDCl₃ is a good starting point for routine analysis.

-

-

NMR Acquisition:

-

Place the sample in the NMR spectrometer and allow it to thermally equilibrate for at least 5 minutes.

-

Acquire a standard ¹H NMR spectrum.

-

Key Parameters: Ensure a sufficient relaxation delay (d1) of at least 5 seconds to allow for full relaxation of all protons, which is crucial for accurate integration. A pulse angle of 30-45 degrees is recommended.

-

-

Data Processing and Analysis:

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Identify the characteristic signals for each tautomer:

-

Enol: The sharp vinyl proton signal (e.g., ~5.8 ppm).

-

Keto: The α-methylene proton signal (e.g., ~3.6 ppm).

-

-

Integrate the selected signals. Set the integral of one of the well-resolved signals to a specific value (e.g., integrate the vinyl proton of the enol form, which corresponds to 1H, to 1.00).

-

The integral of the α-methylene signal of the keto form (which corresponds to 2H) will then give the relative amount of the keto form.

-

-

Calculation:

-

Let I_enol be the integral of the enol's vinyl proton (normalized to 1H).

-

Let I_keto be the integral of the keto's methylene protons (representing 2H).

-

Calculate the molar ratio:

-

Molar fraction (Enol) = I_enol

-

Molar fraction (Keto) = I_keto / 2

-

-

Calculate the percentage of the enol form:

-

% Enol = [Molar fraction (Enol) / (Molar fraction (Enol) + Molar fraction (Keto))] * 100

-

-

Caption: Workflow for Keto-Enol Ratio Determination by ¹H NMR.

Conclusion

The physical properties of fluorinated β-keto esters are fundamentally governed by the strong electronic influence of the fluorine atoms. This leads to predictable yet profound alterations in boiling points, acidity, and, most critically, the keto-enol tautomeric equilibrium, which is heavily shifted toward the stabilized enol form. A thorough understanding of these properties, combined with robust analytical techniques like NMR and IR spectroscopy, is essential for any scientist leveraging these versatile molecules. As building blocks, their unique characteristics provide a powerful tool for designing next-generation pharmaceuticals, agrochemicals, and advanced materials with precisely tuned functions.

References

- Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. (2024). University of Alaska Fairbanks. [Link]

- Ethyl trifluoroacet

- Process for preparation of fluorinated beta-keto ester. (1996).

- Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (2020). PubMed. [Link]

- Process for preparation of fluorinated beta-keto ester. (2000).

- Hyperconjugative π → σCF Interactions Stabilize the Enol Form of Perfluorinated Cyclic Keto–Enol Systems*. (2019). NIH. [Link]

- Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (2020). PMC - NIH. [Link]

- Hyperconjugative π → σCF Interactions Stabilize the Enol Form of Perfluorinated Cyclic Keto–Enol Systems*. (2019). DSpace@MIT. [Link]

- Theoretical study on enol-keto tautomerism of α-fluorine-β- diketones. (2001). ScienceDirect. [Link]

- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2014). Scientific & Academic Publishing. [Link]

- Keto-enol tautomerism of the fluorinated diketones. (2019).

- The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form. (2011). RSC Publishing. [Link]

- Effect of fluorine substitution, pressure and temperature on the tautomeric equilibria of acetylacetonate β-diketones. (2002). Semantic Scholar. [Link]

- The keto/enol tautomerism in acetoacetyl fluoride: Properties, spectroscopy, and gas-phase and crystal structures of the enol form. (2011).

- Fluorinated Ketoesters. F2 Chemicals Ltd. [Link]

- Examples of acyclic β-keto esters used for validation of methodologies. (2020).

- Fluorinated acyclic β-keto esters prepared by Togni's research group. (2020).

- Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. (2012). Journal of the American Chemical Society. [Link]

- Advances in Fluorination Chemistry for API Synthesis. (2015). Pharmaceutical Technology. [Link]

- Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II)

- Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. (2022). ChemRxiv. [Link]

- New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity rel

- 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. [Link]

- Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (2020). MDPI. [Link]

- 19Flourine NMR. University of Ottawa. [Link]

- Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (2020).

- Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry. [Link]

- 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. (2024). JACS Au. [Link]

- Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. (2011).

- Coordination of iron(III) cations to beta-keto esters as studied by electrospray mass spectrometry: implications for iron-catalyzed Michael addition reactions. (2005). PubMed. [Link]

- Gas chromatography of fluorinated fatty acids. II. Separation and identification of the methyl esters of 2-fluorofatty acids to 18 carbons. (1967). PubMed. [Link]

- Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. (2012).

- Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Ester. (2022). ChemRxiv. [Link]

- Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (2025).

Sources

- 1. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pharmtech.com [pharmtech.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6 [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Hyperconjugative π → σ*CF Interactions Stabilize the Enol Form of Perfluorinated Cyclic Keto–Enol Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hyperconjugative π → σ*CF Interactions Stabilize the Enol Form of Perfluorinated Cyclic Keto–Enol Systems [dspace.mit.edu]

- 9. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 10. researchgate.net [researchgate.net]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. 19Flourine NMR [chem.ch.huji.ac.il]

- 13. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]

- 14. 19F [nmr.chem.ucsb.edu]

- 15. Coordination of iron(III) cations to beta-keto esters as studied by electrospray mass spectrometry: implications for iron-catalyzed Michael addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. US5493025A - Process for preparation of fluorinated beta-keto ester - Google Patents [patents.google.com]

- 17. EP0694526B1 - Process for preparation of fluorinated beta-keto ester - Google Patents [patents.google.com]

"literature review on alpha-fluoro beta-keto esters"

An In-depth Technical Guide to α-Fluoro β-Keto Esters: Synthesis, Properties, and Applications

Abstract

α-Fluoro β-keto esters are a pivotal class of fluorinated building blocks that have garnered significant attention in medicinal chemistry, agrochemistry, and materials science.[1][2] The strategic introduction of a fluorine atom at the α-position of a β-keto ester profoundly influences the molecule's physicochemical and biological properties, including its acidity, conformation, and metabolic stability.[3] This guide provides a comprehensive overview of the synthesis, properties, and applications of α-fluoro β-keto esters, intended for researchers, scientists, and professionals in drug development. We will delve into the primary synthetic methodologies, including electrophilic and nucleophilic fluorination strategies, with a focus on asymmetric approaches that yield chiral α-fluoro β-keto esters. Furthermore, this guide will explore the unique chemical properties of these compounds, such as their keto-enol tautomerism and their reactivity in various organic transformations. Finally, we will highlight their versatile applications as key intermediates in the synthesis of complex bioactive molecules and functional materials.

Introduction: The Strategic Value of α-Fluoro β-Keto Esters in Modern Chemistry

The Impact of Fluorine in Pharmaceuticals and Agrochemicals

The incorporation of fluorine into organic molecules has become a widespread strategy in the design of pharmaceuticals and agrochemicals.[1][4] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance the biological activity and pharmacokinetic profile of a drug candidate.[3] Fluorine substitution can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the acidity of nearby functional groups.[5] Consequently, a substantial percentage of modern drugs and agrochemicals contain at least one fluorine atom.[1]

The α-Fluoro β-Keto Ester Moiety: A Versatile Fluorinated Building Block

The α-fluoro β-keto ester scaffold is a particularly valuable synthon in organofluorine chemistry.[6] Its bifunctional nature, possessing both a ketone and an ester group, allows for a wide range of chemical transformations.[6] This versatility, combined with the influential presence of the α-fluoro substituent, makes these compounds highly sought-after intermediates for the synthesis of more complex fluorinated molecules, including amino acids, heterocycles, and other biologically active compounds.[7][8]

Synthetic Methodologies for α-Fluoro β-Keto Esters

The synthesis of α-fluoro β-keto esters can be broadly categorized into electrophilic and nucleophilic fluorination methods. Asymmetric synthesis, which allows for the selective preparation of a single enantiomer, is of paramount importance, particularly in drug development, and has been a major focus of research in this area.[4]

Electrophilic Fluorination Strategies

Electrophilic fluorination is the most common approach for the synthesis of α-fluoro β-keto esters. This method involves the reaction of a β-keto ester enolate or its equivalent with an electrophilic fluorine source ("F+").

The general mechanism involves the deprotonation of the α-carbon of the β-keto ester to form an enolate, which then acts as a nucleophile, attacking the electrophilic fluorine atom of the fluorinating agent. Commonly used electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®.[1][6]

Caption: General mechanism of electrophilic fluorination.

The development of catalytic asymmetric methods for electrophilic fluorination has been a significant advancement, enabling the synthesis of enantioenriched α-fluoro β-keto esters.

-

2.1.2.1 Metal-Catalyzed Approaches: Chiral Lewis acid complexes of various metals, including titanium (Ti), copper (Cu), nickel (Ni), and palladium (Pd), have been successfully employed to catalyze the enantioselective fluorination of β-keto esters.[1][9] These catalysts coordinate to the β-keto ester, creating a chiral environment that directs the approach of the electrophilic fluorinating agent to one face of the enolate.[1]

-

2.1.2.2 Organocatalytic Approaches: Chiral organic molecules, such as cinchona alkaloids and thiourea derivatives, have also been utilized as catalysts for asymmetric electrophilic fluorination.[10] Phase-transfer catalysis, using chiral quaternary ammonium salts derived from cinchona alkaloids, has proven to be an effective method.[11][12] These catalysts facilitate the transfer of the enolate from an aqueous or solid phase to an organic phase containing the fluorinating agent, with the chiral catalyst directing the stereochemical outcome of the reaction.[11]

This protocol is adapted from the work of Kim and Park (2002) on the catalytic enantioselective electrophilic fluorination of β-keto esters.[11]

Materials:

-

β-Keto ester (1.0 mmol)

-

N-fluorobenzenesulfonimide (NFSI) (1.2 mmol)

-

Chiral quaternary ammonium salt (e.g., from cinchonine) (0.1 mmol)

-

Potassium carbonate (K2CO3) (2.0 mmol)

-

Toluene (5 mL)

Procedure:

-

To a stirred solution of the β-keto ester and the chiral phase-transfer catalyst in toluene at 0 °C, add powdered potassium carbonate.

-

Add N-fluorobenzenesulfonimide (NFSI) in one portion.

-

Stir the reaction mixture at 0 °C for the time required for complete conversion (monitored by TLC).

-

Upon completion, filter the reaction mixture through a short pad of silica gel and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the corresponding α-fluoro β-keto ester.

Nucleophilic Fluorination Approaches

While less common than electrophilic methods, nucleophilic fluorination offers a complementary strategy for the synthesis of α-fluoro β-keto esters.

A notable nucleophilic fluorination method involves the treatment of readily available α-diazo-β-ketoesters with tetrafluoroboric acid (HBF4).[7] In this reaction, the tetrafluoroborate anion, which is typically inert, acts as the nucleophilic fluoride source.[7] This process can also be adapted for flow chemistry, which can mitigate the hazards associated with handling diazo compounds.[7]

Caption: Nucleophilic fluorination of α-diazo-β-ketoesters.

This protocol is based on the work of R. G. P. G. de Moura and co-workers (2012).[7]

Materials:

-

α-Diazo-β-ketoester (1.0 mmol)

-

Tetrafluoroboric acid (HBF4·OEt2) (1.2 mmol)

-

Dichloromethane (CH2Cl2) (5 mL)

Procedure:

-

Dissolve the α-diazo-β-ketoester in dichloromethane in a reaction vessel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add tetrafluoroboric acid to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the α-fluoro β-keto ester.

Other Synthetic Routes

α-Fluoro-β-ketoesters can also be synthesized through a two-step sequence involving a Reformatsky reaction between an aldehyde and ethyl bromofluoroacetate, followed by oxidation of the resulting α-fluoro-β-hydroxy ester using an oxidant such as Dess-Martin periodinane.[8]

Physicochemical Properties and Reactivity

The introduction of a fluorine atom at the α-position has a significant impact on the properties and reactivity of β-keto esters.

Keto-Enol Tautomerism: The Influence of the α-Fluoro Substituent

β-Keto esters exist as an equilibrium mixture of keto and enol tautomers.[13][14] The position of this equilibrium is influenced by factors such as solvent polarity and intramolecular hydrogen bonding.[15] The presence of an α-fluoro substituent can affect this equilibrium. For acyclic systems, the α-fluorine atom can decrease the stability of the enol form by weakening the intramolecular hydrogen bond.[16]

| Compound Type | Keto Form (%) | Enol Form (%) | Solvent |

| Ethyl acetoacetate | 92 | 8 | CCl4 |

| Ethyl 2-fluoroacetoacetate | >95 | <5 | CCl4 |

Table 1: Approximate keto-enol tautomer distribution for ethyl acetoacetate and its α-fluoro derivative in a non-polar solvent.

Spectroscopic Characteristics

In NMR spectroscopy, the fluorine atom in α-fluoro β-keto esters gives rise to characteristic signals in the 19F NMR spectrum and causes splitting of adjacent proton and carbon signals in the 1H and 13C NMR spectra, respectively.

Key Reactions and Transformations

α-Fluoro β-keto esters are versatile intermediates that can undergo a variety of chemical transformations.

The ketone functionality of α-fluoro β-keto esters can be stereoselectively reduced to afford α-fluoro-β-hydroxy esters. This transformation can be achieved using biocatalysts, such as ketoreductases, which can provide high diastereomeric and enantiomeric excess through dynamic reductive kinetic resolution.[8]

α-Fluoro β-keto esters are valuable precursors for the synthesis of fluorinated heterocycles. For example, they can react with resorcinols to form 3-fluorocoumarins, with hydrazines to yield 4-fluoropyrazoles, and with amidines to produce 5-fluoropyrimidines.[7]

Under certain conditions, such as Krapcho decarboxylation, the ester group of β-keto esters can be removed.[17] α,α-Difluoro-β-keto esters have been shown to undergo decarboxylative aldol reactions to form C-CF2 bonds.[17]

Applications in Drug Discovery and Beyond

The utility of α-fluoro β-keto esters stems from their role as precursors to a wide array of valuable fluorinated compounds.

As Precursors to Bioactive Molecules

Optically pure α-fluoro-β-hydroxy esters, derived from the reduction of α-fluoro β-keto esters, are important intermediates in the synthesis of medicinally relevant fluorinated amino acids.[8]

The ability to readily convert α-fluoro β-keto esters into fluorinated heterocycles makes them valuable in the synthesis of novel drug candidates, as heterocyclic motifs are prevalent in many pharmaceuticals.[7]

Role in Agrochemical Development

Similar to their application in pharmaceuticals, α-fluoro β-keto esters are used in the development of new agrochemicals, where the presence of fluorine can enhance efficacy and selectivity.[18] For instance, certain 2-arylpyrimidines, which have herbicidal activity, can be prepared from β-keto esters.[18]

Emerging Applications in Materials Science

The unique electronic properties imparted by fluorine make fluorinated organic compounds of interest in materials science, for applications such as in the development of fluorinated polymers with desirable thermal and chemical stability.[1]

Conclusion and Future Outlook

α-Fluoro β-keto esters are undeniably a cornerstone of modern organofluorine chemistry. The development of efficient and highly stereoselective synthetic methods has made these valuable building blocks more accessible for a wide range of applications. Their versatility as synthetic intermediates ensures their continued importance in the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials. Future research in this area will likely focus on the development of even more sustainable and efficient catalytic methods for their synthesis, as well as the exploration of their utility in novel chemical transformations and applications.

References

- de Moura, R. G. P. G., et al. (2012). Nucleophilic fluorination of β-ketoester derivatives with HBF4.

- Kim, D. Y., & Park, E. J. (2002). Catalytic Enantioselective Fluorination of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. Organic Letters, 4(5), 545-547. [Link]

- Cahard, D., et al. (2004). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids. Organic & Biomolecular Chemistry, 2(18), 2590-2593. [Link]

- Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3264. [Link]

- Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. PubMed. [Link]

- Author Unknown. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks ScholarWorks. [Link]

- Rozen, S. (1999). SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW.

- Granados, A., & Vallribera, A. (2020).

- Niu, D., et al. (2012). Thiourea-Catalyzed Enantioselective Fluorination of β-Keto Esters. Angewandte Chemie International Edition, 51(30), 7542-7545. [Link]

- Konno, T., et al. (2018). Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. Organic Letters, 20(17), 5438-5441. [Link]

- Kim, D. Y., & Park, E. J. (2002). Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. Semantic Scholar. [Link]

- Wu, D., et al. (2006). Theoretical study on enol-keto tautomerism of α-fluorine-β-diketones. Journal of Molecular Structure: THEOCHEM, 764(1-3), 55-61. [Link]

- Maruoka, K., et al. (2012). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society, 134(22), 9476-9483. [Link]

- Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review.

- Zajc, B., et al. (2018). Asymmetric fluorination of α-keto esters. Tetrahedron, 74(38), 5394-5403. [Link]

- Brigaud, T., et al. (2022).

- Zheng, C., et al. (2018). Asymmetric fluorination of β-keto esters by using hydrogen fluoride source. Angewandte Chemie International Edition, 57(38), 12518-12522. [Link]

- Sodeoka, M., et al. (2001). Catalytic asymmetric mono-fluorination of α-keto esters: synthesis of optically active β-fluoro-α-hydroxy and β-fluoro-α-amino acid derivatives. Tetrahedron Letters, 42(51), 9033-9036. [Link]

- Müller, K., et al. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Science, 317(5846), 1881-1886. [Link]

- Diehr, H. J. (1996). Process for preparation of fluorinated beta-keto ester.

- Fiveable. (n.d.). Keto-enol tautomerism. Fiveable. [Link]

- Chemistry Steps. (n.d.).

- Gandon, V., et al. (2022). Borane promoted aryl transfer reaction for the synthesis of α-aryl functionalised β-hydroxy and β-keto esters. Organic Chemistry Frontiers, 9(12), 3237-3243. [Link]

- The Journal of Organic Chemistry. (2026). Ahead of Print.

- Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

- Fedyanin, I. V., et al. (2020). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv. [Link]

- Gillis, E. P., et al. (2009). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 52(7), 1845-1868. [Link]

- Hoffman, R. V., et al. (1998). Preparation of beta-Fluoro-alpha-ketoesters from alpha-Ketoesters and Their Conversion to (Z)-beta-Fluoro-alpha-aminoacrylate Derivatives. The Journal of Organic Chemistry, 63(18), 6409-6413. [Link]

- Organic Chemistry Portal. (n.d.).

- Ragavan, R. V., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 115. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nucleophilic fluorination of β-ketoester derivatives with HBF4 - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. | Semantic Scholar [semanticscholar.org]

- 13. fiveable.me [fiveable.me]

- 14. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Theoretical study on enol-keto tautomerism of α-fluorine-β- diketones - Beijing Institute of Technology [pure.bit.edu.cn]

- 17. Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. US5493025A - Process for preparation of fluorinated beta-keto ester - Google Patents [patents.google.com]

An In-depth Technical Guide to the Electrophilic Fluorination of β-Keto Esters

This guide provides a detailed exploration of the mechanism, reagents, and methodologies involved in the electrophilic fluorination of β-keto esters. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical principles with practical, field-proven insights into one of modern organic chemistry's most critical transformations for synthesizing organofluorine compounds.

Introduction: The Strategic Importance of Fluorine

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] In medicinal chemistry, fluorine substitution is a cornerstone strategy for enhancing metabolic stability, improving membrane permeability, and increasing binding affinity to biological targets.[2] β-Keto esters are particularly valuable substrates for this transformation, as the resulting α-fluoro-β-keto esters are versatile building blocks for a wide array of more complex fluorinated molecules, including amino acids and sphingolipid derivatives.[3] Electrophilic fluorination, which involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source, has emerged as a robust and reliable method for forging C-F bonds.[4]

Part 1: The Core Reaction Mechanism

The electrophilic fluorination of a β-keto ester hinges on the inherent acidity of the proton at the α-carbon, positioned between two electron-withdrawing carbonyl groups. This allows for the facile generation of a nucleophilic enolate or enol intermediate, which is the key reactive species.

Enolate Formation: The Nucleophilic Trigger

The reaction is initiated by the deprotonation of the β-keto ester at the α-position. The pKa of this proton is typically in the range of 11-13, making it accessible to a variety of bases, from strong bases like sodium hydride (NaH) to milder organic bases or carbonates in the presence of a catalyst.[5] The resulting enolate is a resonance-stabilized anion, with the negative charge delocalized between the α-carbon and the two oxygen atoms. This delocalization makes the enolate a soft nucleophile, poised to react with an electrophile.

Alternatively, in the presence of a Lewis acid catalyst (e.g., Ti(IV), Cu(II)), the β-keto ester can be activated through coordination to the metal center. This enhances the acidity of the α-proton and facilitates the formation of a metal enolate, which then serves as the nucleophile.[6][7]

Caption: General mechanism of electrophilic fluorination of a β-keto ester.

The Fluorine Transfer Step: S_N2 vs. Single-Electron Transfer (SET)

Once the enolate is formed, it attacks the electrophilic fluorine atom of the fluorinating reagent. The precise mechanism of this fluorine transfer has been a subject of investigation and debate.[4]

-

S_N2-type Mechanism: This pathway involves a direct, two-electron nucleophilic attack by the α-carbon of the enolate on the fluorine atom, with the concomitant cleavage of the bond connecting fluorine to its carrier (e.g., a nitrogen atom in N-F reagents). This is often depicted as a polar, concerted process.[8]

-

Single-Electron Transfer (SET) Mechanism: An alternative pathway involves an initial single-electron transfer from the enolate to the fluorinating agent. This would generate a radical anion of the fluorinating agent and a neutral radical of the dicarbonyl compound. A subsequent fluorine atom transfer or radical-radical coupling would then yield the final product.[9]

While evidence for both pathways exists depending on the substrate and conditions, studies on the fluorination of enol esters and glycals with Selectfluor have suggested a polar two-electron process is more likely in many cases, proceeding through an oxygen-stabilized carbenium ion-like transition state.[8][10] The choice of fluorinating agent and substrate structure significantly influences the operative mechanism.

Part 2: A Comparative Look at Electrophilic Fluorinating Reagents

The development of stable, safe, and effective electrophilic fluorinating agents has been pivotal to the widespread adoption of this chemistry. While early reagents like elemental fluorine (F₂) were highly reactive and hazardous, modern N-F reagents have become the industry standard.[1][4] The most common choices for fluorinating β-keto esters are N-Fluorodibenzenesulfonimide (NFSI) and Selectfluor®.

| Feature | N-Fluorodibenzenesulfonimide (NFSI) | Selectfluor® (F-TEDA-BF₄) |

| Structure | (C₆H₅SO₂)₂NF | [CH₂(CH₂CH₂)₂N⁺CH₂Cl] N⁺-F (BF₄⁻)₂ |

| Appearance | White crystalline solid | Colorless solid[9] |

| Molecular Weight | 315.34 g/mol | 354.26 g/mol [9] |

| Reactivity | Moderately reactive, versatile[11][12] | Highly reactive, strong oxidant[9][13] |

| Solubility | Soluble in many organic solvents (DCM, MeCN, THF)[11] | Soluble in polar solvents like acetonitrile and water[9] |

| Key Advantages | Good balance of reactivity and stability; widely used in asymmetric catalysis.[1][14] | High fluorinating power; effective for less reactive substrates. |

| Considerations | Can sometimes act as an amination reagent.[12] | Strong oxidizing properties can lead to side reactions; less soluble in nonpolar solvents.[9] |

Part 3: Achieving Chirality: Asymmetric Electrophilic Fluorination

A major focus in the field is the development of catalytic, enantioselective methods to produce optically pure α-fluoro-β-keto esters, which are critical for pharmaceutical applications.[2] This is achieved by using a chiral catalyst to create a biased environment around the prochiral enolate, directing the attack of the fluorinating agent to one of its two faces.

Metal-Catalyzed Methods

Chiral Lewis acids, typically complexes of transition metals like titanium, copper, or palladium, are highly effective catalysts.[6] The metal center coordinates to the two carbonyl oxygens of the β-keto ester, forming a rigid, chiral metal enolate. The chiral ligands attached to the metal create a sterically defined pocket that blocks one face of the enolate, allowing the electrophilic fluorinating agent to approach only from the unhindered face.[7][15][16]

Caption: Simplified catalytic cycle for a metal-catalyzed asymmetric fluorination.

Organocatalytic Methods

Organocatalysis offers a metal-free alternative for asymmetric fluorination. Two prominent strategies are:

-

Phase-Transfer Catalysis (PTC): Chiral quaternary ammonium salts, often derived from Cinchona alkaloids, are used as phase-transfer catalysts.[17][18] The catalyst forms a chiral ion pair with the enolate generated in a basic aqueous or solid phase, shuttling it into the organic phase where it reacts with the fluorinating agent. The bulky chiral cation shields one face of the enolate, ensuring a stereoselective reaction.[17]

-

Enamine/Brønsted Base Catalysis: Chiral amines can catalyze the reaction by forming a chiral enamine intermediate with the ketone portion of the substrate. Alternatively, chiral Brønsted bases like guanidines can deprotonate the substrate to generate a chiral guanidinium enolate, which coordinates the substrate through hydrogen bonding and directs the electrophilic attack.[14]

Part 4: In Practice - A Representative Experimental Protocol

This section provides a generalized, step-by-step protocol for the asymmetric electrophilic fluorination of a cyclic β-keto ester using a chiral copper catalyst, a common and effective method.[15]

Workflow Overview

Caption: Standard experimental workflow for catalytic electrophilic fluorination.

Step-by-Step Methodology

Objective: To synthesize an enantioenriched α-fluoro-indan-1-one-2-carboxylate derivative.

1. Materials & Reagents:

-

Chiral Ligand (e.g., diphenylamine-linked bis(oxazoline)) (1.1 mol%)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (1.0 mol%)

-

tert-Butyl 1-indanone-2-carboxylate (1.0 equiv)

-

N-Fluorodibenzenesulfonimide (NFSI) (1.2 equiv)

-

Anhydrous Acetonitrile (MeCN) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate and Hexanes for chromatography

2. Catalyst Preparation (In Situ):

-

Rationale: The active catalyst is formed by the complexation of the copper salt with the chiral ligand. This is typically done in situ just before adding the substrate.

-

Procedure: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add Cu(OTf)₂ (1.0 mol%) and the chiral ligand (1.1 mol%). Add anhydrous acetonitrile and stir the mixture at room temperature for 30-60 minutes until a homogenous solution of the colored complex is formed.

3. Reaction Setup and Execution:

-

Rationale: Running the reaction at low temperatures often improves enantioselectivity by slowing down the non-catalyzed background reaction and increasing the energy difference between the two diastereomeric transition states.[14]

-

Procedure: a. Add the β-keto ester substrate (1.0 equiv) to the flask containing the catalyst solution. b. Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cryocooler or an appropriate cooling bath. c. In a separate flask, dissolve NFSI (1.2 equiv) in a minimal amount of anhydrous acetonitrile. d. Add the NFSI solution dropwise to the reaction mixture over 10-15 minutes. e. Stir the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-24 hours).

4. Workup and Purification:

-

Rationale: The workup procedure is designed to quench the reaction, remove the catalyst, and extract the organic product from the aqueous phase.

-

Procedure: a. Quench the reaction by adding saturated aqueous NaHCO₃ solution. b. Allow the mixture to warm to room temperature and transfer it to a separatory funnel. c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-fluoro-β-keto ester.

5. Characterization:

-

The enantiomeric excess (ee) of the final product should be determined using chiral High-Performance Liquid Chromatography (HPLC).

-

The structure should be confirmed using standard spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS).

Conclusion

The electrophilic fluorination of β-keto esters is a powerful and versatile transformation in modern organic synthesis. A deep understanding of the underlying mechanism—from the initial enolate formation to the nuanced fluorine transfer step—is crucial for methodological innovation. The availability of robust N-F reagents like NFSI and Selectfluor, combined with sophisticated asymmetric catalysis strategies, has enabled chemists to access complex, enantioenriched fluorinated molecules with high precision and efficiency. This guide provides a foundational framework for professionals seeking to leverage this critical reaction in their research and development endeavors.

References

- Palomo, C., & Oiarbide, M. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3264. [Link][15]

- Palomo, C., & Oiarbide, M. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. PMC - NIH. [Link][6]

- Wikipedia.

- Kim, J., et al. (2005). Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. Semantic Scholar. [Link][20]

- Hintermann, L., & Togni, A. (2008). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?.

- Sano, D., et al. (2012). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society, 134(23), 9780-9791. [Link][7]

- Bryn Mawr College.

- Palomo, C., & Oiarbide, M. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. PubMed. [Link][2]

- Wang, Y., et al. (2020). Asymmetric copper-catalyzed fluorination of cyclic β-keto esters in a continuous-flow microreactor. Organic & Biomolecular Chemistry, 18(26), 4927-4931. [Link][18]

- Ghorai, M. K., & Kumar, A. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances, 10(29), 17096-17116. [Link][1]

- Organic Chemistry Portal. N-Fluorobenzenesulfonimide (NFSI). [Link][13]

- Maruoka, K., & Hashimoto, T. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society, 136(14), 5242-5245. [Link][23]

- Howard, J. L., et al. (2019). Mechanochemical electrophilic fluorination of liquid beta-ketoesters.

- Sodeoka, M., et al. (2002). Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts.

- University of Alaska Fairbanks. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. [Link][3]

- Wu, Q., et al. (2021). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. Organic & Biomolecular Chemistry, 19(21), 4645-4658. [Link][17]

- Wikipedia. Selectfluor. [Link][9]

- Sandford, G., et al. (2019). The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. Chemistry – A European Journal, 25(21), 5574-5585. [Link][8]

- Vincent, S. P., et al. (2018). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 83(16), 8803-8814. [Link][10]

- Organic Chemistry Portal. Selectfluor. [Link][14]

- Parra, A., et al. (2020). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry, 85(24), 16298-16307. [Link][21]

- Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. [Link][5]

Sources

- 1. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]

- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selectfluor - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. N-(benzenesulfonyl)-N-fluorobenzenesulfonamide - Enamine [enamine.net]

- 12. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]

- 13. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. Asymmetric copper-catalyzed fluorination of cyclic β-keto esters in a continuous-flow microreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. | Semantic Scholar [semanticscholar.org]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Stability and Handling of Ethyl 1-fluoro-2-oxocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-fluoro-2-oxocyclohexanecarboxylate is a fluorinated β-keto ester of significant interest in synthetic organic chemistry and drug discovery. The strategic placement of a fluorine atom at the α-position of a β-keto ester moiety can profoundly influence the molecule's chemical reactivity, conformational preferences, and metabolic stability. These characteristics make it a valuable building block for constructing complex molecular architectures with potential applications in pharmaceuticals and agrochemicals.[1][2][3]

The presence of the electron-withdrawing fluorine atom, a ketone, and an ester functionality within the same molecule gives rise to a unique and complex reactivity profile. Understanding the stability and handling requirements of this compound is paramount for its effective and safe utilization in a laboratory setting. This guide provides a comprehensive overview of the stability of this compound under various conditions, detailed handling and storage protocols, and methodologies for assessing its purity and degradation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃FO₃ | [4] |

| Molecular Weight | 188.20 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid (inferred) | [5] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, ether); slightly soluble in water (inferred) | [5] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [4] |

Stability Profile

The stability of this compound is influenced by several factors, including temperature, moisture, pH, and light. The interplay of the α-fluoro, keto, and ester groups dictates its susceptibility to degradation.

Thermal Stability

Key Insight: Due to the potential for thermal decomposition, it is recommended to avoid prolonged exposure to high temperatures. Distillation, if necessary, should be performed under reduced pressure to minimize the thermal stress on the compound.

Hydrolytic Stability

The hydrolytic stability of this compound is highly dependent on the pH of the medium.

-

Acid-Catalyzed Hydrolysis: In the presence of acid and water, esters can undergo reversible hydrolysis to the corresponding carboxylic acid and alcohol.[9][10][11][12] This reaction is typically slower than base-catalyzed hydrolysis. For this compound, acidic conditions would likely lead to the formation of 1-fluoro-2-oxocyclohexanecarboxylic acid and ethanol.

-

Base-Catalyzed Hydrolysis (Saponification): Esters are generally more susceptible to hydrolysis under basic conditions.[9][10][11] The reaction, known as saponification, is irreversible and yields the carboxylate salt and the alcohol. In the case of the title compound, treatment with an aqueous base like sodium hydroxide would produce sodium 1-fluoro-2-oxocyclohexanecarboxylate and ethanol. Furthermore, the presence of the α-fluoro substituent may influence the rate of hydrolysis.

-

Moisture and Hydrate Formation: A significant consideration for α-fluorinated ketones, particularly cyclic ones, is their propensity to form hydrates in the presence of water.[13][14] This is attributed to the electron-withdrawing effect of the fluorine atom, which increases the electrophilicity of the carbonyl carbon. The keto-enol tautomerism of the β-keto ester system can further complicate this equilibrium.[13] It is plausible that this compound exists in equilibrium with its hydrate form in the presence of moisture.

Key Insight: The compound is expected to be sensitive to moisture and both acidic and basic conditions. Therefore, it should be handled and stored under anhydrous conditions to prevent hydrolysis and hydrate formation.

Photostability